An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid for Drug Discovery Professionals
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. The strategic incorporation of a fluorophenyl group onto a cyclohexanecarboxylic acid scaffold presents a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it an attractive starting point for the design of novel therapeutics. This document delves into its chemical and physical characteristics, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and explores its potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Cyclohexyl Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety, in particular, is a common feature in numerous approved drugs. When combined with a cyclohexanecarboxylic acid core, the resulting molecule, 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, offers a compelling three-dimensional structure. The cyclohexane ring provides a non-planar scaffold that can effectively probe the binding pockets of biological targets, while the carboxylic acid group serves as a versatile handle for further chemical modification and as a potential interacting group with target proteins. This guide will provide a detailed examination of the core properties of this compound, offering insights into its potential for drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1] |
| CAS Number | 214263-00-0 | [1] |
| Molecular Formula | C₁₃H₁₅FO₂ | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 136 °C | [2] |
| LogP (Predicted) | 3.86 | [3] |
Structural Diagram:
Caption: Chemical structure of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid.
Synthesis and Purification
While a specific, detailed synthesis for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid is not extensively reported in peer-reviewed literature, a robust and logical synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[4][5][6]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a Grignard reaction followed by carboxylation.
Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Fluorophenylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-fluorobromobenzene in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclohexanone
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Aqueous Workup and Dehydration
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to induce dehydration to 1-(4-fluorophenyl)cyclohexene.
Step 4 & 5: Conversion to the Carboxylic Acid
-
The resulting alkene can be converted to the target carboxylic acid via a two-step hydroboration-oxidation to the alcohol followed by a strong oxidation, or more directly through oxidative cleavage of the double bond. A more direct approach would be a strong oxidation of the corresponding alcohol.
-
The tertiary alcohol from step 3 can be oxidized using a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid and acetone) to yield the desired carboxylic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a white to off-white solid. Purity should be assessed by HPLC and confirmed by spectroscopic methods.
Analytical Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. While full spectral data is available from commercial suppliers, the expected spectral features are outlined below based on the structure and data from analogous compounds.[1][7][8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane protons. The aromatic protons will appear as two doublets of doublets (or two triplets, depending on the coupling constants) in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring, the aromatic carbons (with the carbon attached to fluorine showing a large C-F coupling constant), and the carbonyl carbon of the carboxylic acid, which will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer.[10] A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹.[10] Additionally, C-F stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (222.26 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.
High-Performance Liquid Chromatography (HPLC)
A reliable reversed-phase HPLC method can be developed for purity assessment and quantification. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[3][13][14][15]
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
Potential Applications in Drug Discovery
While there is limited publicly available data on the specific biological activity of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, its structural motifs are present in compounds with known pharmacological activities. This suggests several promising avenues for investigation.
As a Scaffold for Anticancer Agents
The N-aryl carboxamide scaffold, which can be readily synthesized from 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[16] Derivatives of N-(4-fluorophenyl)carboxamides have been investigated for their potential to modulate pathways such as HIF-1α and DAPK1, which are critical in cancer progression.[16] The unique three-dimensional orientation of the cyclohexyl ring in 1-(4-Fluorophenyl)cyclohexanecarboxylic acid could lead to novel interactions with target proteins in this therapeutic area.
Caption: Drug discovery workflow utilizing the target compound.
Exploration as a PDE4 Inhibitor
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD). A structurally related compound, 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor.[17] This suggests that the 1-(4-Fluorophenyl)cyclohexanecarboxylic acid scaffold could be a valuable starting point for the design of novel PDE4 inhibitors.
Safety and Handling
-
H302: Harmful if swallowed.[18]
-
H315: Causes skin irritation.[18]
-
H319: Causes serious eye irritation.[18]
-
H335: May cause respiratory irritation.[18]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
1-(4-Fluorophenyl)cyclohexanecarboxylic acid is a promising molecular scaffold with significant potential in drug discovery. Its well-defined three-dimensional structure, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation of its basic properties and outlines logical pathways for its synthesis, analysis, and potential applications. Further research is warranted to fully elucidate its biological activity and to explore the therapeutic potential of its derivatives.
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